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Compound of Interest

Compound Name: Pseudolaroside A

Cat. No.: B12372174

A Note on Nomenclature: The primary bioactive diterpenoids isolated from the bark of the
golden larch tree (Pseudolarix amabilis) are Pseudolaric Acid A (PAA) and Pseudolaric Acid B
(PAB). While the term "Pseudolaroside A" was used in the query, the vast body of scientific
literature focuses on the therapeutic properties of Pseudolaric Acids A and B. This guide will
therefore concentrate on these two well-researched compounds.

Executive Summary

Pseudolaric acids, particularly PAB, have demonstrated significant therapeutic potential,
primarily in the realm of oncology. These natural compounds exhibit potent cytotoxic and anti-
proliferative effects against a broad spectrum of cancer cell lines, including those resistant to
conventional chemotherapeutics. The primary mechanisms of action involve the disruption of
microtubule dynamics, induction of cell cycle arrest at the G2/M phase, and activation of
apoptotic pathways. Furthermore, PAB has been shown to modulate key signaling cascades
implicated in cancer progression, such as the STAT3, ERK1/2, and Akt pathways. Preclinical in
vivo studies have corroborated these findings, showing significant tumor growth inhibition in
xenograft models. This document provides a comprehensive overview of the current
understanding of Pseudolaric acids, detailing their biological effects, mechanisms of action, and
the experimental methodologies used to elucidate these properties.

Quantitative Data on Therapeutic Efficacy

The anti-neoplastic activities of Pseudolaric Acid A and B have been quantified in numerous
studies. The following tables summarize key findings regarding their potency in various cancer
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cell lines and in vivo models.

Table 2.1: In Vitro Cytotoxicity of Pseudolaric Acid A
(PAA) and B (PAB) Against Various Cancer Cell Lines
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Compound

Cell Line

Cancer Type

IC50 (uM)

Citation(s)

PAA

HL-60

Human
promyelocytic
leukemia

0.60

[1]

PAA

A549

Human lung

carcinoma

2.72

[1]

PAA

SMMC-7721

Human
hepatocellular

carcinoma

1.36

[1]

PAA

HelLa

Human cervical

cancer

2.92

[1]

PAA

SW480

Human colon

adenocarcinoma

6.16

[1]

PAB

Various

Lung, colon,
breast, brain,

renal

[2]

PAB

HepG2

Human
hepatocellular

carcinoma

1.58

[3]

PAB

SK-Hep-1

Human
hepatocellular

carcinoma

1.90

[3]

PAB

Huh-7

Human
hepatocellular

carcinoma

2.06

[3]

PAB

HN22

Head and Neck

Cancer

~0.7 (at 24h)

[4]

PAB

MDA-MB-231

Triple-negative

breast cancer

19.3 (24h), 8.3
(48h), 5.76 (72h)

[5]

PAB

HCT-116

Human

colorectal

111

[6]
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Table 2.2: In Vivo Anti-Tumor Activity of Pseudolaric
Acid B (PAB)

Treatment Tumor Growth
Animal Model Cancer Type Dose & Inhibition Rate  Citation(s)
Schedule (%)
Lewis Lun 30 mg/kg/da
Mice J ) Jraraay 39.1 [7]
Cancer (i.p.) for 10 days
Lewis Lun 60 mg/kg/da
Mice g ] Sk 47.0 [7]
Cancer (i.p.) for 10 days
Hepatocarcinom 30 mg/kg/da
Mice i LY 7]
a 22 (H22) (i.p.) for 10 days
Hepatocarcinom 60 mg/kg/da
Mice P ) grareay 40.1 [7]
a 22 (H22) (i.p.) for 10 days
Pancreatic
) Combination with
Nude Mice Cancer (SW1990 o 85.2 [8]
gemcitabine
xenograft)
Liver Cancer
Immunocompete )
) (Hepal-6 25 mg/kg (i.p.) 53.2 [9]
nt Mice
xenograft)
Liver Cancer
Immunocompete .
) (Hepal-6 50 mg/kg (i.p.) 48.3 9]
nt Mice
xenograft)

Key Signhaling Pathways and Mechanisms of Action

Pseudolaric acids exert their anti-cancer effects through the modulation of several critical

signaling pathways.

Microtubule Disruption and G2/M Cell Cycle Arrest
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PAB has been identified as a microtubule-destabilizing agent.[2] It inhibits the polymerization of
tubulin, leading to the disruption of the cellular microtubule network and the formation of mitotic
spindles.[2] This interference with microtubule dynamics results in cell cycle arrest at the G2/M

transition, ultimately leading to apoptosis.[2][7]
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Intrinsic Pathway

Pseudolaric Acid B

upregulates \ downregulates

upregulates / inhibits

promotes

Extrinsic Pathway

Pseudolaric Acid A Cytochrome c release

activates activates
Caspase-8 Caspase-9
activates activates
Caspase-3 Caspase-3
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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